4-Thujanol
Overview
Description
Mechanism of Action
Target of Action
4-Thujanol, a bicyclic monoterpene alcohol, is known to interact with the GABA-gated chloride channel . The α-thujone isomer of thujone, a compound similar to this compound, is a modulator of this channel and is roughly two to three times as potent as the β isomer .
Mode of Action
It is known to elicit strong electrophysiological responses in certain insects, such as the bark beetle ips typographus . This suggests that this compound may interact with specific olfactory sensory neurons (OSNs) in these organisms .
Pharmacokinetics
It is known that this compound can induce chromosome aberrations (cas) and micronucleus (mn) formation in human peripheral blood lymphocytes (pbls) at concentrations of 13, 26, and 52 μg/ml .
Result of Action
This compound has been found to have a significant clastogenic effect, leading to the formation of chromosome aberrations by breaking the phosphodiester backbone of DNA . It may also act on proteins and DNA with the production of reactive oxygen species (ROS) that may cause DNA strand breaks .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the amount of this compound in spruce trees varies with tree age, which can affect the behavior of bark beetles . Additionally, environmental conditions such as temperature and light may also influence the effects of this compound .
Biochemical Analysis
Biochemical Properties
4-Thujanol interacts with various enzymes and proteins. It elicits strong electrophysiological responses in the bark beetle Ips typographus . The absolute configuration of the natural product is assigned to be (+)-trans-(1R, 4S, 5S)-thujanol .
Cellular Effects
This compound has been shown to have significant effects on human peripheral blood lymphocytes (PBLs). It induced chromosome aberrations (CAs) and micronucleus (MN) formation at all concentrations tested . It did not produce a statistical difference in the frequency of sister chromatid exchanges (SCEs) when compared with the control group .
Molecular Mechanism
It is known to induce CA and MN formation in human PBLs , suggesting that it may interact with DNA or other biomolecules to exert its effects.
Temporal Effects in Laboratory Settings
It is known that it does not significantly decrease the mitotic index (MI), proliferation index (PI), and nuclear division index (NDI), indicating that it may have long-term effects on cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of IGN 2098 involves multiple steps, starting with the preparation of the core pyrimidone structure. The key steps include:
Formation of the pyrimidone ring: This involves the condensation of appropriate precursors under controlled conditions.
Introduction of the butenylamino side chain: This step requires the use of specific reagents to attach the butenylamino group to the pyrimidone ring.
Attachment of the phenoxy group: The phenoxy group is introduced through a substitution reaction, using a suitable phenol derivative.
Final modifications: The compound is then converted to its dihydrochloride salt form for stability and solubility
Industrial Production Methods
Industrial production of IGN 2098 follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include:
Reaction temperature and pressure: Controlled to maximize efficiency.
Purification steps: Multiple purification steps, including crystallization and chromatography, are employed to achieve the desired purity
Chemical Reactions Analysis
Types of Reactions
IGN 2098 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Including sodium borohydride or lithium aluminum hydride.
Substitution reagents: Various phenol derivatives and appropriate catalysts
Major Products Formed
The major products formed from these reactions include various derivatives of IGN 2098, which may have different pharmacological properties .
Scientific Research Applications
IGN 2098 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study histamine H2 receptor antagonism.
Biology: Investigated for its effects on cellular processes related to histamine signaling.
Medicine: Primarily used in the treatment of gastric and duodenal ulcers. .
Industry: Employed in the development of new anti-ulcer medications and related therapeutic agents
Comparison with Similar Compounds
Similar Compounds
Famotidine: Another histamine H2 receptor antagonist with similar applications.
Roxatidine acetate hydrochloride: Used for similar therapeutic purposes.
Cimetidine: One of the earliest histamine H2 receptor antagonists
Uniqueness of IGN 2098
IGN 2098 is unique due to its specific chemical structure, which provides a distinct pharmacokinetic profile. It has shown superior efficacy in certain preclinical models compared to other histamine H2 receptor antagonists .
Properties
IUPAC Name |
(1R,2R,5S)-2-methyl-5-propan-2-ylbicyclo[3.1.0]hexan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-7(2)10-5-4-9(3,11)8(10)6-10/h7-8,11H,4-6H2,1-3H3/t8-,9+,10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXSDPILWMGFJMM-AEJSXWLSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C12CCC(C1C2)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@]12CC[C@@]([C@@H]1C2)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40905045 | |
Record name | (+)-trans-4-Thujanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40905045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
terpineol odour | |
Record name | 4-Thujanol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/102/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
17699-16-0 | |
Record name | trans-Sabinene hydrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17699-16-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Thujanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017699160 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (+)-trans-4-Thujanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40905045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1α,2α,5α)-2-methyl-5-(1-methylethyl)bicyclo[3.1.0]hexan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.897 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-THUJANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DS203S42BJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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